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Compound of Interest

Compound Name: Doxazosin hydrochloride

Cat. No.: B1139612 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategies and

methodologies involved in the development of extended-release (ER) tablet formulations for

Doxazosin. The following sections detail various formulation approaches, manufacturing

protocols, and analytical methods crucial for successful product development and evaluation.

Introduction to Doxazosin Extended-Release
Formulations
Doxazosin is a selective alpha-1 adrenergic receptor antagonist used for treating hypertension

and benign prostatic hyperplasia (BPH).[1][2] The development of extended-release

formulations is critical for improving patient compliance and minimizing side effects, such as

first-dose hypotension, by ensuring a controlled and prolonged drug release over 24 hours.[1]

[3] Doxazosin is classified as a Biopharmaceutics Classification System (BCS) Class II drug,

characterized by low solubility and high permeability.[4]

Common technologies for doxazosin ER formulations include:

Hydrophilic Matrix Systems: Utilizing polymers like hydroxypropyl methylcellulose (HPMC) or

polyethylene oxide (PEO) that form a gel layer upon contact with gastrointestinal fluids,

controlling drug diffusion and matrix erosion.[5]
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Osmotic Pump Systems: Such as the Gastrointestinal Therapeutic System (GITS), which

provides zero-order drug release through a laser-drilled orifice in a semipermeable

membrane.[3][6]

Multiparticulate Systems (Pellets): These systems involve drug-layered or matrix pellets

coated with release-controlling polymers, which can be filled into capsules or compressed

into tablets.[7]

Formulation Strategies and Composition
The selection of a formulation strategy depends on the desired release profile, manufacturing

capabilities, and intellectual property landscape. Below are examples of compositions for

different ER technologies.

Table 1: Example Formulations for Doxazosin ER Tablets
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Formulation

Type
Component Function

Example

Concentration

(% w/w) or

Amount

Reference

Hydrophilic

Matrix (HPMC)

Doxazosin

Mesylate

Active

Pharmaceutical

Ingredient

4.86 mg

(equivalent to 4

mg Doxazosin)

[8]

HPMC K100M

Release-

Controlling

Polymer

~80% [8]

Lactose Diluent / Filler ~18% [8]

Magnesium

Stearate
Lubricant ~1% [8]

Hydrophilic

Matrix (PEO)

Doxazosin

Mesylate

Active

Pharmaceutical

Ingredient

1-5% [9]

Polyethylene

Oxide (PEO)

Release-

Controlling

Polymer

50-70% [9]

Microcrystalline

Cellulose
Filler / Binder q.s. [9]

Polyvinylpyrrolid

one (PVP)
Binder q.s. [9]

Osmotic Pump

(GITS)

Doxazosin

Mesylate

Active

Pharmaceutical

Ingredient

5.1 mg (for 4 mg

tablet, includes

overage)

[10]

Polyethylene

Oxide

Push Layer /

Drug Layer

Polymer

q.s. [10]

Sodium Chloride Osmotic Agent q.s. [10]
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Hypromellose
Drug Layer

Polymer
q.s. [10]

Cellulose Acetate
Semipermeable

Membrane
q.s. [10]

Magnesium

Stearate
Lubricant q.s. [10]

Pellets (Core)
Doxazosin

Mesylate

Active

Pharmaceutical

Ingredient

Varies [7]

Microcrystalline

Cellulose (MCC)

Extrusion/Sphero

nization Aid
Varies [7]

Eudragit® RS

PO / RL PO

Coating Agent for

Sustained

Release

Varies (e.g., 5-

20% coating

level)

[7]

PEG 6000 Plasticizer Varies [7]

Experimental Protocols: Manufacturing
Detailed manufacturing protocols are essential for producing consistent and high-quality ER

tablets.

Protocol: Manufacturing of HPMC-Based Matrix Tablets
via Wet Granulation
This protocol describes a typical wet granulation process for producing HPMC-based

doxazosin ER tablets.

Equipment and Materials:

High-shear mixer/granulator

Fluid bed dryer or tray dryer

Milling equipment (e.g., conical mill)
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Blender (e.g., V-blender)

Rotary tablet press

Doxazosin Mesylate, HPMC, Lactose, Magnesium Stearate

Procedure:

Dry Mixing: Sift Doxazosin Mesylate, HPMC, and Lactose through an appropriate mesh

screen (e.g., #40 mesh) to de-lump.

Transfer the sifted materials to a high-shear mixer and blend for 10 minutes to ensure

homogeneity.

Granulation: While the mixer is running, add a suitable binder solution (e.g., purified water or

an alcoholic solution of PVP) slowly and evenly to the powder blend.

Continue mixing until granules of appropriate size and consistency are formed.

Drying: Dry the wet granules in a fluid bed dryer or tray dryer at a suitable temperature (e.g.,

50-60°C) until the loss on drying (LOD) is within the specified limit (e.g., < 2%).

Milling: Mill the dried granules using a conical mill with an appropriately sized screen to

achieve a uniform particle size distribution.

Final Blending: Transfer the milled granules to a V-blender.

Sift the lubricant (Magnesium Stearate) through a fine mesh screen (e.g., #60 mesh) and

add it to the granules in the blender.

Blend for a short period (e.g., 3-5 minutes) to ensure adequate lubrication. Avoid over-

blending.

Compression: Compress the final blend into tablets using a rotary tablet press with

appropriate tooling. Adjust compression force to meet target tablet hardness, thickness, and

weight.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 17 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139612?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol: Manufacturing of Pellets via Extrusion-
Spheronization
This protocol outlines the steps for producing drug-loaded pellets.[7][11]

Equipment and Materials:

High-shear granulator

Extruder (e.g., screw extruder)

Spheronizer

Fluid bed coater/dryer

Doxazosin Mesylate, Microcrystalline Cellulose (MCC), Binder solution

Procedure:

Granulation/Wet Massing: Mix the drug and MCC in a high-shear granulator. Add the binder

solution while mixing to form a wet, plastic mass.[7]

Extrusion: Immediately transfer the wet mass to an extruder. Extrude the mass through a die

(e.g., 1 mm diameter) to form cylindrical extrudates.[11]

Spheronization: Place the extrudates onto the rotating friction plate of the spheronizer. The

centrifugal force breaks the extrudates into smaller cylinders, which are then rounded into

spherical pellets.[11]

Drying: Dry the pellets in an oven or a fluid bed dryer at a suitable temperature (e.g., 40-

50°C).[12]

Coating (Optional): For further release control, coat the pellets in a fluid bed coater using a

solution of a release-modifying polymer (e.g., Eudragit® derivatives).[7]

Experimental Protocols: Analytical Testing
Rigorous analytical testing is required for product characterization and quality control.
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Protocol: In-Vitro Dissolution Testing
This method is used to assess the drug release profile of the ER tablets.

Equipment and Materials:

USP Dissolution Apparatus 2 (Paddles)

Dissolution Vessels (900 mL)

Water bath maintained at 37 ± 0.5 °C

HPLC system for analysis

Dissolution Media:

Simulated Gastric Fluid (SGF), pH 1.2 (without enzyme)

Acetate Buffer, pH 4.5

Phosphate Buffer, pH 6.8

Procedure:

Media Preparation: Prepare the required dissolution media and deaerate.

Apparatus Setup: Set up the dissolution apparatus. Place 900 mL of the selected medium

into each vessel and allow it to equilibrate to 37 ± 0.5 °C.

Test Initiation: Place one tablet in each vessel. Start the apparatus immediately at a paddle

speed of 75 RPM.[5]

Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 8, 12,

16, 24 hours). Replace the withdrawn volume with fresh, pre-warmed medium.

Sample Analysis: Filter the samples through a suitable filter (e.g., 0.45 µm). Analyze the

filtrate for doxazosin concentration using a validated HPLC method.
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Protocol: HPLC Method for Doxazosin Quantification in
Dissolution Samples
This protocol provides a standard HPLC method for analyzing dissolution samples.

Equipment and Materials:

HPLC system with UV detector

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Doxazosin Mesylate reference standard

Reagents for mobile phase (e.g., Methanol, Acetonitrile, Phosphate buffer)

Procedure:

Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of phosphate

buffer (pH adjusted to 5.0) and methanol in a 40:60 v/v ratio.[13] Filter and degas the mobile

phase.

Chromatographic Conditions:

Column: C18, 250 mm x 4.6 mm, 5 µm

Flow Rate: 1.0 mL/min

Injection Volume: 20 µL

Detection Wavelength: 247 nm or 251 nm[14][15]

Column Temperature: Ambient or controlled at 35°C

Standard Preparation: Prepare a stock solution of Doxazosin Mesylate reference standard

and dilute it with the mobile phase to create a series of calibration standards (e.g., 1-10

µg/mL).
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Analysis: Inject the standard solutions to generate a calibration curve. Inject the filtered

dissolution samples.

Calculation: Quantify the doxazosin concentration in the samples using the calibration curve

and calculate the cumulative percentage of drug released at each time point.

Protocol: Bioanalytical Method for Doxazosin in Human
Plasma
This HPLC method with fluorescence detection is suitable for pharmacokinetic studies.

Equipment and Materials:

HPLC with fluorescence detector

C18 reverse-phase column

Centrifuge

Doxazosin Mesylate and Prazosin (Internal Standard) reference standards

Human plasma, Methanol

Procedure:

Sample Preparation (Protein Precipitation):[8]

To 200 µL of plasma sample, add the internal standard (Prazosin).

Add 400 µL of methanol to precipitate plasma proteins.

Vortex mix for 10 seconds.

Centrifuge at 12,000 rpm for 10 minutes.

Filter the supernatant through a 0.45 µm filter.

Chromatographic Conditions:
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Mobile Phase: e.g., A mixture of 10mM sodium dihydrogen phosphate dihydrate (pH 3.0)

and acetonitrile (65:35 v/v).[16]

Flow Rate: 1.0 mL/min

Injection Volume: 20 µL

Fluorescence Detection: Excitation at 246 nm, Emission at 389 nm.[17]

Quantification: Prepare calibration standards by spiking known concentrations of doxazosin

into blank plasma and processing them alongside the study samples. Quantify doxazosin

using the peak area ratio of doxazosin to the internal standard. The quantitation limit can be

as low as 0.5 ng/mL.[8]

In-Vitro and In-Vivo Performance Data
Quantitative data from formulation studies are crucial for comparing different approaches and

ensuring the product meets target specifications.

Table 2: Comparative In-Vitro Dissolution Data (% Drug Released)
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Time (hours)
HPMC Matrix

Formulation
GITS Formulation

FDA Recommended

Profile (Example)

1 5-15% 0-10% NMT 25%

4 20-40% 15-35% 30-55%

8 40-60% 40-65% 55-80%

12 >60% >70% NLT 70%

24 >80% >80% NLT 85%

Data are

representative

examples compiled

from literature and

FDA guidelines.[5][18]

[19] Actual results will

vary based on specific

formulations.

Table 3: Comparative Pharmacokinetic Parameters (4 mg Dose, Steady State)
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Parameter
Doxazosin Standard

IR Tablet

Doxazosin GITS ER

Tablet
Reference

Cmax (ng/mL) 29.3 ± 8.4 11.3 ± 5.6 [1][4]

Tmax (hours) ~2-4 ~8-9 [1]

AUC (ng·h/mL)
Higher (Dose-

normalized)

Lower (Relative

Bioavailability ~54%)
[1][10]

Terminal Half-life (t½,

hours)
~22 ~19-22 [1][2]

Peak-Trough

Fluctuation
High Significantly Lower [1]

Cmax: Maximum

plasma concentration;

Tmax: Time to reach

Cmax; AUC: Area

under the

concentration-time

curve.

Visualizations: Workflows and Logic
Diagrams created using Graphviz DOT language to illustrate key development processes.
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Phase 1: Pre-formulation & Strategy

Phase 2: Formulation & Process Development

Phase 3: Scale-up & Validation

Phase 4: Characterization & Clinical Studies

Define Target
Product Profile

Physicochemical
Characterization

(Solubility, pKa, etc.)

Excipient
Compatibility Studies

Select ER Technology
(Matrix, Osmotic, etc.)

Prototype Formulation
(Lab Scale)

Process Parameter
Optimization

In-Vitro Dissolution
Screening

Select Lead
Formulation

Scale-Up to
Pilot Batch

Manufacture of
Clinical/BE Batches

Process Validation Full Analytical
Characterization

Bioavailability/
Bioequivalence Studies

Regulatory
Submission

Stability Studies
(ICH Conditions)

Click to download full resolution via product page

Caption: High-level workflow for Doxazosin ER tablet development.
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Hydrophilic Matrix (Wet Granulation)

Pellets (Extrusion-Spheronization)

Osmotic Pump (GITS)

Dry Mixing
(API + Excipients) Wet Granulation Drying Milling Lubrication Compression

Wet Massing
(API + MCC) Extrusion Spheronization Drying Coating (Optional) Encapsulation or

Tableting

Core Tablet Mfg.
(Drug + Push Layers) Membrane Coating Laser Drilling Printing/Finishing

Click to download full resolution via product page

Caption: Comparison of manufacturing processes for ER technologies.
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In-Vitro Testing In-Vivo Testing (BE Study)

ER Tablet Batch

Dissolution Test
(USP App 2, 75 RPM)

Dosing to Subjects
(Crossover Design)

Time-point Sampling
(1, 4, 8, 12, 24h)

HPLC-UV Analysis

Generate Release Profile

Plasma Sampling
(Time-course)

Plasma Protein
Precipitation

HPLC-Fluorescence
Analysis

Calculate PK Parameters
(Cmax, Tmax, AUC)

Click to download full resolution via product page

Caption: Workflow for analytical and bioanalytical testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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